
1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a methoxy group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-chloro-4-methoxy-3-methylphenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary based on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(2-Chloro-4-methylphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone
Uniqueness
1-(2-Chloro-4-methoxy-3-methylphenyl)ethanone is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
1-(2-chloro-4-methoxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,1-3H3 |
InChI 键 |
OUSBGJUOMBGWRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)C(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


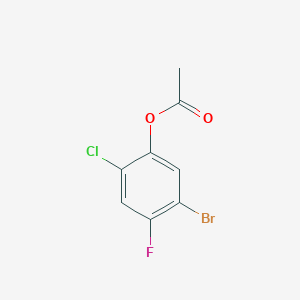
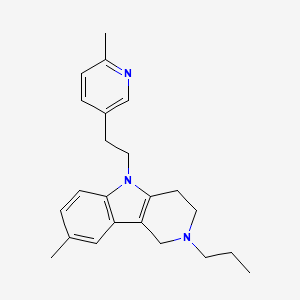
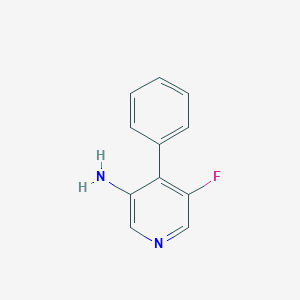
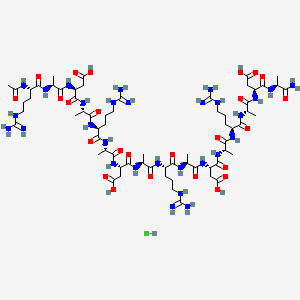
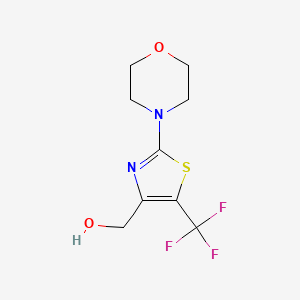
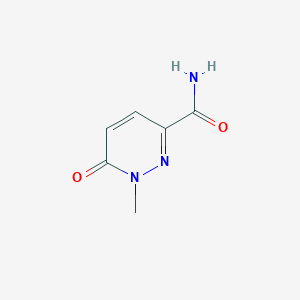


![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
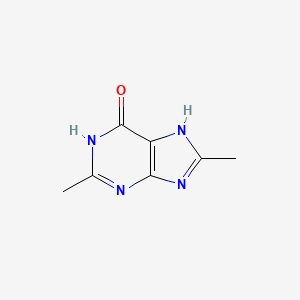


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

